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(R)-IBR2 induced apoptosis in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-IBR2	
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An In-depth Technical Guide on (R)-IBR2 Induced Apoptosis in Cancer Cells

Introduction

(R)-IBR2 is a small molecule inhibitor that has garnered significant attention in cancer research due to its targeted mechanism of action. It selectively inhibits the deubiquitinase (DUB) enzyme complex USP1/UAF1 (Ubiquitin-Specific Protease 1/USP1-Associated Factor 1). The USP1/UAF1 complex is a critical regulator of DNA damage tolerance and repair pathways, primarily through its deubiquitination of key substrates like Fanconi anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By inhibiting this complex, (R)-IBR2 triggers a cascade of events that leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. This guide provides a detailed overview of the mechanism, quantitative effects, and experimental protocols associated with (R)-IBR2.

Mechanism of Action: USP1/UAF1 Inhibition

(R)-IBR2 functions as a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex. The UAF1 protein is essential for the catalytic activity of USP1, as it induces a conformational change in USP1 that renders it active. **(R)-IBR2** disrupts the function of this complex, leading to the hyper-ubiquitination and subsequent proteasomal degradation of its downstream targets, FANCD2 and PCNA.

 PCNA: Monoubiquitinated PCNA (PCNA-Ub) is a key signal for activating translesion synthesis (TLS), a DNA damage tolerance pathway. By preventing its deubiquitination, (R)-IBR2 traps PCNA in its ubiquitinated state, leading to replication stress.



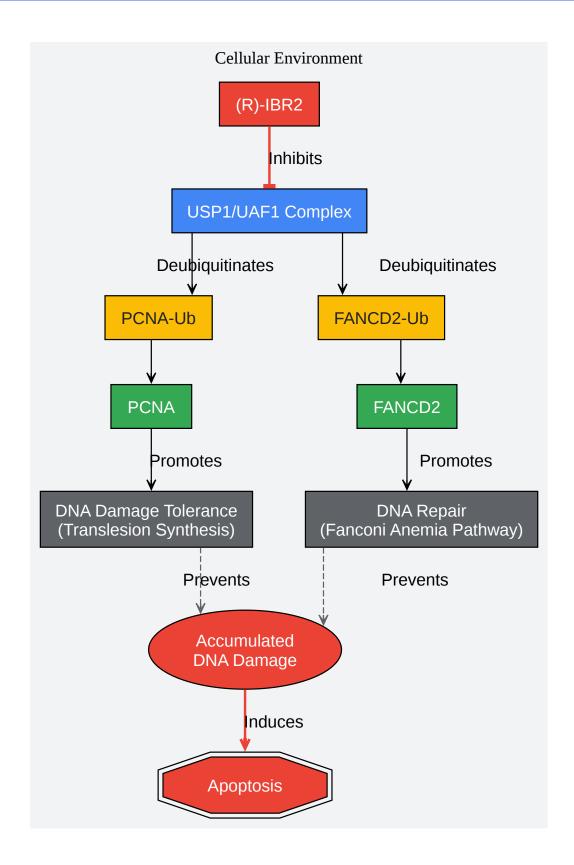




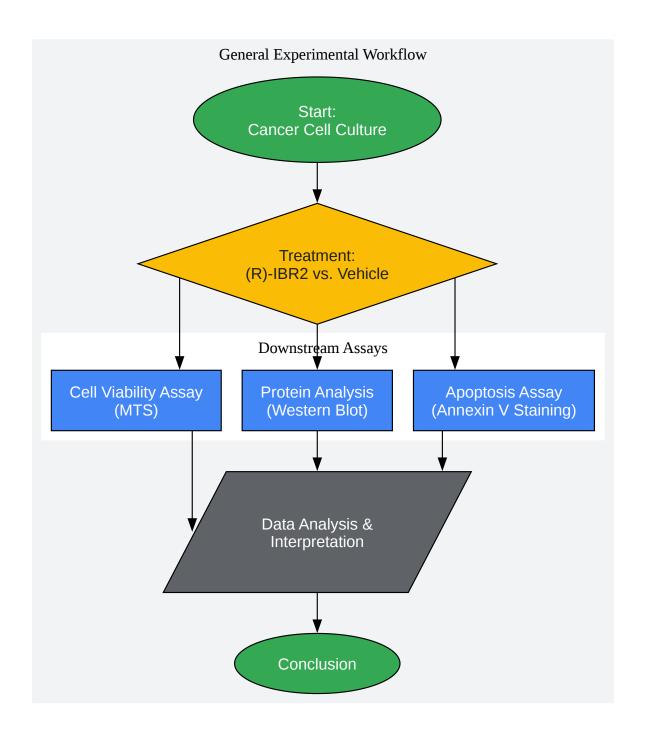
FANCD2: The Fanconi anemia pathway is another crucial DNA repair mechanism.
Monoubiquitinated FANCD2 (FANCD2-Ub) is essential for the repair of interstrand crosslinks. Inhibition of USP1 by (R)-IBR2 prevents the removal of ubiquitin from FANCD2, impairing this repair process.

The combined effect of disrupting these DNA repair and tolerance pathways is the accumulation of catastrophic DNA damage, which pushes the cancer cell towards programmed cell death, or apoptosis.









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 To cite this document: BenchChem. [(R)-IBR2 induced apoptosis in cancer cells].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13403930#r-ibr2-induced-apoptosis-in-cancer-cells]

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Phone: (601) 213-4426

Email: info@benchchem.com